6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihistaminic Activity and Eosinophil Infiltration Inhibition
This compound has been evaluated for its antihistaminic activity and its ability to inhibit eosinophil infiltration, showing promise as a therapeutic agent for conditions such as atopic dermatitis and allergic rhinitis. It demonstrates potent antihistaminic activity with a distinctive mechanism of action, inhibiting eosinophil infiltration in the skin caused by topical antigen challenges in sensitized guinea pigs. This suggests its potential for treating allergic reactions and inflammatory conditions without the central side effects commonly associated with antihistamines (Gyoten et al., 2003).
Molecular Docking and Antimicrobial Activity
Research into novel pyridine and fused pyridine derivatives, including compounds structurally related to the one , has involved molecular docking screenings to explore their potential as antimicrobial agents. These studies have shown that such compounds exhibit moderate to good binding energies with target proteins, highlighting their potential in developing new antimicrobial and antioxidant therapies (Flefel et al., 2018).
Structural and Electronic Properties in Anticonvulsant Drugs
Investigations into the structural and electronic properties of compounds with similar frameworks have been conducted to understand their potential as anticonvulsant drugs. These studies focus on the crystal structures and molecular orbital calculations of anticonvulsant compounds, providing insights into the physicochemical basis of their pharmacological activity. Such research aids in the design and optimization of new therapeutic agents targeting convulsive disorders (Georges et al., 1989).
Androgen Receptor Downregulator for Prostate Cancer Treatment
In the context of advanced prostate cancer treatment, modifications to the basic structure of related compounds have addressed issues related to pharmacokinetics and toxicity, leading to the development of clinical candidates like AZD3514. This compound, undergoing clinical trials, exemplifies the application of chemical modifications to enhance the efficacy and safety of potential therapeutic agents (Bradbury et al., 2013).
Eigenschaften
IUPAC Name |
6-(1,2,4-triazol-1-yl)-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c20-19(21,22)15-2-1-14(9-24-15)18(31)27-7-5-13(6-8-27)10-28-17(30)4-3-16(26-28)29-12-23-11-25-29/h1-4,9,11-13H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHMXOTYMHPTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.